
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group attached to the benzimidazole ring and two hydroxyethyl groups attached to the acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated benzimidazole is reacted with chloroacetyl chloride to form the acetamide derivative.
Hydroxyethylation: Finally, the acetamide derivative is treated with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyethyl groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with cellular proteins, enzymes, or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-(2-Nitrobenzimidazol-1-yl)acetamide: Lacks the hydroxyethyl groups.
N,N-bis(2-hydroxyethyl)benzimidazole: Lacks the nitro group.
2-(2-Aminobenzimidazol-1-yl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is unique due to the presence of both hydroxyethyl groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
80479-65-8 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC名 |
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H16N4O5/c18-7-5-15(6-8-19)12(20)9-16-11-4-2-1-3-10(11)14-13(16)17(21)22/h1-4,18-19H,5-9H2 |
InChIキー |
XPNKFSSABKDUEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N(CCO)CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


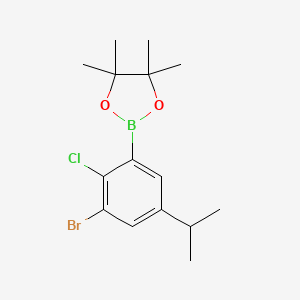
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
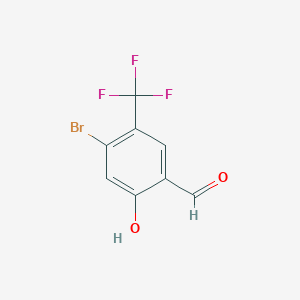
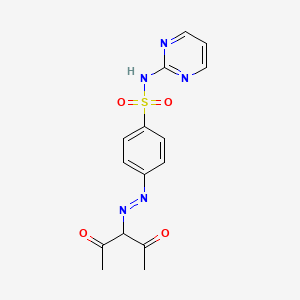
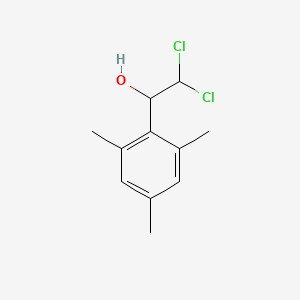

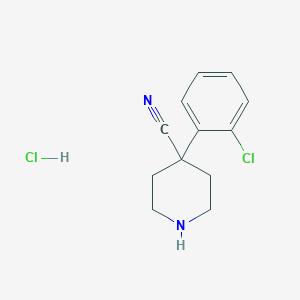
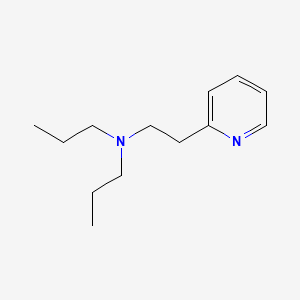
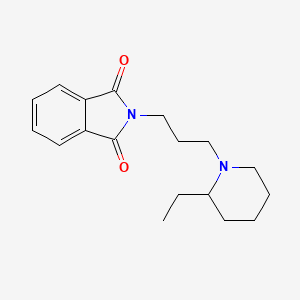

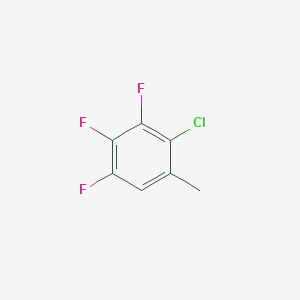
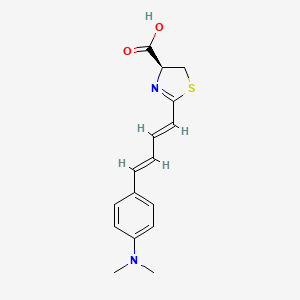
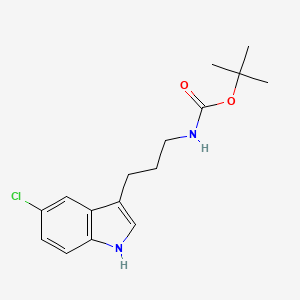
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
